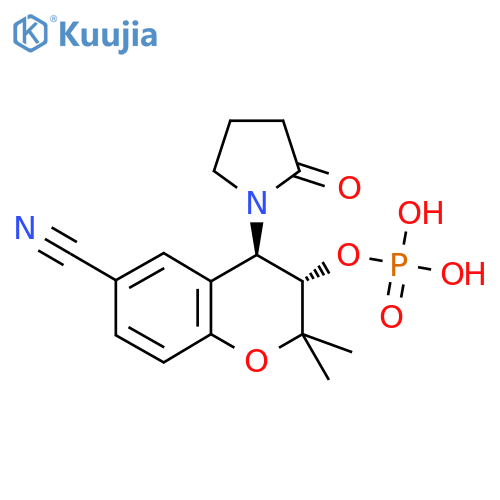Cas no 1802655-72-6 (Foslevcromakalim)

Foslevcromakalim structure
商品名:Foslevcromakalim
Foslevcromakalim 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-3-(phosphonooxy)-, (3S,4R)-
- UNII-3U3LYD9HK6
- foslevcromakalim [INN]
- Levcromakalim phosphate ester
- 3U3LYD9HK6
- (3S,4R)-3,4-Dihydro-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-3-(phosphonooxy)-2H-1-benzopyran-6-carbonitrile
- Levcromakalim phosphate
- CHEMBL4596970
- CS-0641174
- SCHEMBL16983291
- (3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)- 3,4-dihydro-2H-1-benzopyran-3-yl dihydrogen phosphate
- HY-152847
- 1802655-72-6
- Foslevcromakalim
- GLXC-26886
-
- インチ: 1S/C16H19N2O6P/c1-16(2)15(24-25(20,21)22)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)23-16/h5-6,8,14-15H,3-4,7H2,1-2H3,(H2,20,21,22)/t14-,15+/m1/s1
- InChIKey: JRUHOGHWZXTUMZ-CABCVRRESA-N
- ほほえんだ: P(=O)(O)(O)O[C@@H]1C(C)(C)OC2C=CC(C#N)=CC=2[C@H]1N1C(CCC1)=O
計算された属性
- せいみつぶんしりょう: 366.09807333g/mol
- どういたいしつりょう: 366.09807333g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 638
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 120Ų
じっけんとくせい
- 密度みつど: 1.48±0.1 g/cm3(Predicted)
- ふってん: 599.6±60.0 °C(Predicted)
- 酸性度係数(pKa): 1.76±0.10(Predicted)
Foslevcromakalim 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P029Z6Z-100mg |
Foslevcromakalim |
1802655-72-6 | 99% | 100mg |
$3699.00 | 2024-06-18 | |
| 1PlusChem | 1P029Z6Z-10mg |
Foslevcromakalim |
1802655-72-6 | 99% | 10mg |
$746.00 | 2024-06-18 | |
| MedChemExpress | HY-152847-1mg |
Foslevcromakalim |
1802655-72-6 | 99.52% | 1mg |
¥1772 | 2024-04-19 | |
| 1PlusChem | 1P029Z6Z-25mg |
Foslevcromakalim |
1802655-72-6 | 99% | 25mg |
$1467.00 | 2024-06-18 | |
| MedChemExpress | HY-152847-10mg |
Foslevcromakalim |
1802655-72-6 | 99.52% | 10mg |
¥6200 | 2024-04-19 | |
| MedChemExpress | HY-152847-5mg |
Foslevcromakalim |
1802655-72-6 | 99.52% | 5mg |
¥3900 | 2024-04-19 | |
| 1PlusChem | 1P029Z6Z-50mg |
Foslevcromakalim |
1802655-72-6 | 99% | 50mg |
$2325.00 | 2024-06-18 | |
| 1PlusChem | 1P029Z6Z-5mg |
Foslevcromakalim |
1802655-72-6 | 99% | 5mg |
$483.00 | 2024-06-18 | |
| MedChemExpress | HY-152847-10mM*1 mL in DMSO |
Foslevcromakalim |
1802655-72-6 | 99.52% | 10mM*1 mL in DMSO |
¥4290 | 2024-04-19 |
Foslevcromakalim 関連文献
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
1802655-72-6 (Foslevcromakalim) 関連製品
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1802655-72-6)Foslevcromakalim

清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):222.0/489.0/777.0